molecular formula C12H11BO3 B1349309 4-Phenoxyphenylboronic acid CAS No. 51067-38-0

4-Phenoxyphenylboronic acid

货号: B1349309
CAS 编号: 51067-38-0
分子量: 214.03 g/mol
InChI 键: KFXUHRXGLWUOJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-苯氧基苯硼酸是一种有机化合物,分子式为C12H11BO3。它是一种硼酸衍生物,其特征在于一个连接到苯环上的苯氧基,该苯环进一步与硼酸基团键合。 该化合物广泛应用于有机合成,特别是在铃木-宫浦偶联反应中,该反应是一种形成碳-碳键的强大方法 .

作用机制

4-苯氧基苯硼酸的作用机制主要涉及它在铃木-宫浦偶联反应中的作用。在该反应中,硼酸基团与钯催化剂相互作用,与芳基卤化物形成碳-碳键。 该过程通过形成钯络合物来促进,该络合物经历氧化加成、转金属化和还原消除步骤以生成最终产物 .

生化分析

Biochemical Properties

4-Phenoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of aryl derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts in the Suzuki-Miyaura coupling reaction, where this compound reacts with aryl halides to form carbon-carbon bonds . This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the coupling process.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Suzuki-Miyaura coupling reaction, this compound forms a boronate ester intermediate with the palladium catalyst, which then reacts with aryl halides to form carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can maintain its activity for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to participate in biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of aryl derivatives through the Suzuki-Miyaura coupling reaction, which is a key metabolic pathway for synthesizing complex organic molecules . The compound’s interaction with palladium catalysts and aryl halides facilitates the formation of carbon-carbon bonds, impacting metabolic flux and metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on biochemical reactions . Its distribution within tissues can vary depending on factors such as dosage, administration route, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it participates in biochemical reactions involving enzymes and proteins . Its localization can also affect its activity, as the compound’s interactions with biomolecules may vary depending on its subcellular environment.

准备方法

合成路线和反应条件: 4-苯氧基苯硼酸的制备通常涉及在四氢呋喃作为溶剂的情况下,用镁与4-溴二苯醚反应形成格氏试剂。然后,该格氏试剂与三甲基硼酸酯反应,随后用盐酸水解得到粗产物。 最终产物在纯化后获得 .

工业生产方法: 4-苯氧基苯硼酸的工业生产遵循类似的合成路线。 该过程涉及使用容易获得且具有成本效益的原料、温和的反应条件和简单的纯化步骤,使其适合大规模生产 .

化学反应分析

反应类型: 4-苯氧基苯硼酸会发生各种化学反应,包括:

常见试剂和条件:

    钯催化剂: 用于铃木-宫浦偶联反应。

    Chan-Lam条件: 用于氧化三氟甲基化。

主要产物:

4. 科研应用

4-苯氧基苯硼酸在科研中有多种应用,包括:

相似化合物的比较

类似化合物:

  • 4-联苯硼酸
  • 4-叔丁基苯硼酸
  • 4-(三氟甲基)苯硼酸
  • 苯硼酸
  • 4-羟基苯硼酸
  • 4-甲氧基苯硼酸

比较: 4-苯氧基苯硼酸因存在一个苯氧基而独一无二,与其他硼酸相比,它赋予了独特的反应性和性质。 这种独特的结构使其能够参与特定的反应,例如氧化三氟甲基化,而其他类似化合物可能效率不高 .

属性

IUPAC Name

(4-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXUHRXGLWUOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370267
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51067-38-0
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-(4-Phenoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenoxybromobenzene (98.2 g, 0.39 mol) in dry THF (800 mL) under nitrogen at −78° C. was added n-BuLi (2.5M solution in hexanes) (172 mL, 0.43 mol) dropwise. A temperature rise to −65° C. was observed. On complete addition, the mixture was allowed to stir at −78° C. for 15 min. Triisopropylborate (109.2 mL, 0.473 mol) was added dropwise over 30 min. On complete addition, a suspension was observed. The mixture was allowed to warm to 0° C. over 1 hr, stirred at 0° C. for 4 hrs. The reaction was quenched by the dropwise addition of water (300 mL) such that the internal temperature<20° C. (ice-cooling required). The mixture was allowed to warm to room temperature overnight then evaporated to dryness. The residue was suspended in water (600 mL) and acidified by the cautious addition of conc. HCl. The resulting precipitate was collected by filtration and dried in vacuo at 45° C. The solid was ground to a fine powder and triturated with petroleum ether (40-60° C.). The pale solid was filtered and dried to give 4-phenoxyphenylboronic acid (68.8 g, 83%). 1H NMR (250 MHz, d6-DMSO):7.99 (1H, m), 7.91 (1H, t), 7.83 (1H, d), 7.4 (2H, m), 7.14 (1H, m), 6.92-7.07 (5H, m). Microanalysis:Req. C(71.4%), H(5.45%), Found C(70.25%), H(4.7%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
109.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine (0.057 g, 0.178 mmol), 4-phenoxyphenyl boronic acid (0.057 g, 0.266 mmol), sodium carbonate (0.062 g, 0.588 mmol) and tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.011 mmol) in ethylene glycol dimethyl ether (3 mL) and water (1.5 mL) was heated at 85° C. under an atmosphere of nitrogen for 2.5 hours. The mixture was cooled to ambient temperature and the solvent evaporated under reduced pressure. The residue was purified by preparative reverse phase HPLC to give the title compound contaminated with 4-phenoxyphenyl boronic acid. The residue was partitioned between dichloromethane and 5 N aqueous sodium hydroxide. The organic layer was dried over magnesium sulfate, filtered and the filtrate evaporated to give the title compound (14 mg, 21%); 1H NMR (DMSO-d6, 400 MHz) δ 8.98 (s, 1H), 7.68 (s, 1H),, 7.50 (d, 2H), 7.40 (t, 2H), 7.17 (t, 1H), 7.09 (m, 4H), 5.76 (bs, 2H), 5.01 (m, 1H), 2.19 (m, 2H), 1.91 (m, 2H), 1.71 (m, 2H); 5%–100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr20.60 min.; LC/MS: MH+ 371.2.
Name
3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Phenoxyphenylboronic acid
Reactant of Route 3
4-Phenoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Phenoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Phenoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Phenoxyphenylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。